Product packaging for Benzenesulfonyl fluoride, 4-ethyl-(Cat. No.:CAS No. 455-20-9)

Benzenesulfonyl fluoride, 4-ethyl-

Cat. No.: B1619727
CAS No.: 455-20-9
M. Wt: 188.22 g/mol
InChI Key: YKTVOVMXBLLWNM-UHFFFAOYSA-N
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Description

Overview of Arylsulfonyl Fluorides in Chemical Research

Arylsulfonyl fluorides are a class of organic compounds characterized by an aromatic ring directly bonded to a sulfonyl fluoride (B91410) group (-SO₂F). They are recognized for their unique combination of stability and reactivity. nih.govsigmaaldrich.com Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability towards hydrolysis and are resistant to reduction. nih.govsigmaaldrich.com This stability allows for their use in a wider range of reaction conditions, including in aqueous environments. sigmaaldrich.com

In recent years, arylsulfonyl fluorides have emerged as powerful tools in chemical biology and drug discovery. nih.govnih.gov They are particularly valued as "warheads" for covalent inhibitors, which form a stable, irreversible bond with their biological targets. nih.govnih.gov This property is crucial for developing highly potent and selective therapeutic agents. Furthermore, the development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has expanded the utility of arylsulfonyl fluorides, enabling the rapid and efficient synthesis of complex molecules. sigmaaldrich.comnih.govmonash.edu

Structural Context of Benzenesulfonyl Fluoride, 4-Ethyl-

Benzenesulfonyl fluoride, 4-ethyl- possesses a distinct molecular architecture. At its core is a benzene (B151609) ring, to which a sulfonyl fluoride group (-SO₂F) is attached. In the para-position (position 4) of the benzene ring, an ethyl group (-CH₂CH₃) is substituted.

The presence of the ethyl group can influence the compound's physical and chemical properties, such as its solubility in organic solvents and its steric profile. The key functional group, however, is the sulfonyl fluoride. The sulfur atom in this group is in a high oxidation state (+6), making it electrophilic and susceptible to nucleophilic attack. The fluorine atom, being highly electronegative, acts as a good leaving group in certain reactions.

Table 1: Physicochemical Properties of Benzenesulfonyl fluoride, 4-ethyl-

PropertyValueSource
CAS Number455-20-9ChemNet
Molecular FormulaC₈H₉FO₂SChemNet
Molecular Weight188.22 g/mol CymitQuimica
Boiling Point236.2°C at 760 mmHgChemNet
Density1.23 g/cm³ChemNet
Refractive Index1.499ChemNet

This data is compiled from chemical supplier databases and may not have been independently verified by peer-reviewed research.

Significance of the Sulfonyl Fluoride Moiety in Organic Synthesis and Chemical Biology

The sulfonyl fluoride moiety is of paramount importance in modern chemical science. Its balanced reactivity and stability make it a "privileged" functional group. nih.gov

In organic synthesis , sulfonyl fluorides are versatile intermediates. They can be synthesized from a variety of precursors, including sulfonamides, sulfonic acids, and arylhydrazines. researchgate.netresearchgate.net Their stability allows for a broad tolerance of other functional groups within a molecule, making them suitable for late-stage functionalization in complex syntheses. researchgate.net The SuFEx reaction, a powerful click chemistry tool, utilizes the reliable reactivity of the S-F bond to form strong, stable linkages. sigmaaldrich.comnih.govmonash.edu This has applications in materials science, drug discovery, and the synthesis of complex molecular architectures. rsc.org

In chemical biology , the sulfonyl fluoride group is a key component of covalent probes and inhibitors. nih.govnih.gov These molecules are designed to react with specific amino acid residues in proteins, such as serine, threonine, tyrosine, lysine (B10760008), and histidine. nih.govsigmaaldrich.com This covalent modification allows for the irreversible inhibition of enzyme activity, which is a powerful strategy for studying protein function and for developing new drugs. nih.gov The use of sulfonyl fluoride-containing probes, such as derivatives of 4-ethylbenzenesulfonyl fluoride, enables researchers to identify and study the roles of specific proteins in complex biological systems. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FO2S B1619727 Benzenesulfonyl fluoride, 4-ethyl- CAS No. 455-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylbenzenesulfonyl fluoride
Source PubChem
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InChI

InChI=1S/C8H9FO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTVOVMXBLLWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060017
Record name Benzenesulfonyl fluoride, 4-ethyl-
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

455-20-9
Record name 4-Ethylbenzenesulfonyl fluoride
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Record name Benzenesulfonyl fluoride, 4-ethyl-
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Record name Benzenesulfonyl fluoride, 4-ethyl-
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Record name Benzenesulfonyl fluoride, 4-ethyl-
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Record name p-ethylbenzenesulphonyl fluoride
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Synthetic Methodologies for Benzenesulfonyl Fluoride, 4 Ethyl and Analogues

Established Synthetic Routes to Arylsulfonyl Fluorides

Traditional methods for preparing arylsulfonyl fluorides, including the 4-ethyl derivative, typically involve the conversion of more readily available sulfonic acids, their salts, or their corresponding chlorides. These foundational methods are widely practiced due to their reliability and the accessibility of starting materials.

Transformation from Sulfonic Acids and Sulfonates

The conversion of sulfonic acids and their salts into sulfonyl fluorides is a direct and valuable synthetic route. One common approach involves a two-step process that first converts the sulfonic acid to a more reactive intermediate, such as a sulfonyl chloride, which is then subjected to fluorination. However, one-pot procedures have been developed to streamline this transformation.

A notable one-pot, transition-metal-free method utilizes cyanuric chloride to activate sodium sulfonates, followed by a halogen exchange reaction with potassium bifluoride (KHF₂). This process is facilitated by a phase transfer catalyst, such as tetra-n-butylammonium bromide (TBAB) for sulfonate salts or tetramethylammonium (B1211777) chloride (TMAC) for sulfonic acids, to achieve good yields under relatively mild conditions. For example, the synthesis of 4-methylbenzenesulfonyl fluoride (B91410), an analogue of the target compound, proceeds efficiently using this protocol.

Another strategy employs deoxyfluorinating agents. Reagents like Xtalfluor-E® can convert both aryl and alkyl sulfonic acids and their salts directly to the corresponding sulfonyl fluorides in moderate to excellent yields (41-94%). Thionyl fluoride has also been demonstrated to convert sodium sulfonate salts to sulfonyl fluorides with high efficiency, often achieving yields of 90-99% within an hour. A common starting material for the title compound would be 4-ethylbenzenesulfonic acid.

Table 1: One-Pot Synthesis of Arylsulfonyl Fluorides from Sulfonates/Sulfonic Acids

Starting Material Reagents Catalyst (mol%) Yield (%)
Sodium 4-methylbenzenesulfonate Cyanuric chloride, KHF₂ TBAB (5) 74
4-methylbenzenesulfonic acid Cyanuric chloride, KHF₂ TMAC (5) 85
Sodium 4-methoxybenzenesulfonate Cyanuric chloride, KHF₂ TBAB (5) 88
Sodium 4-bromobenzenesulfonate Cyanuric chloride, KHF₂ TBAB (5) 72

Halogen Exchange Reactions (e.g., from sulfonyl chlorides)

The most prevalent and well-established method for synthesizing arylsulfonyl fluorides is through the halogen exchange (halex) reaction of the corresponding arylsulfonyl chlorides. This method is favored due to the ready availability of a wide range of arylsulfonyl chlorides, which can be synthesized by the chlorosulfonation of aromatic compounds. For the target molecule, 4-ethylbenzenesulfonyl chloride would be the immediate precursor.

The conversion is typically achieved using a fluoride salt as the fluorine source. Various fluoride reagents and reaction systems have been developed to optimize this transformation.

Potassium Fluoride (KF): Aqueous solutions of KF can be used, often in a biphasic system with a solvent like acetone, to facilitate the exchange. This method is simple, mild, and avoids the need for strong acids or specialized catalysts, providing high yields (84-100%) for a broad range of substrates. nih.gov

Potassium Bifluoride (KHF₂): A saturated aqueous solution of KHF₂ is highly effective for converting sulfonyl chlorides to sulfonyl fluorides, often resulting in full conversion within a few hours. smolecule.com

Phase Transfer Catalysis: To improve the efficiency of the reaction with solid KF in organic solvents like acetonitrile, a phase transfer catalyst such as 18-crown-6 (B118740) ether can be employed. This approach allows the reaction to proceed at room temperature with excellent outcomes. researchgate.net

The general reaction is depicted below:

Ar-SO₂Cl + F⁻ source → Ar-SO₂F + Cl⁻

This method's robustness and high efficiency make it a cornerstone in the synthesis of sulfonyl fluorides. smolecule.comnih.gov

Advanced Synthetic Strategies for Substituted Benzenesulfonyl Fluorides

Recent advancements in synthetic methodology have introduced novel strategies for the preparation of substituted benzenesulfonyl fluorides. These methods often utilize modern catalytic systems to achieve fluorosulfonylation under mild conditions, with high functional group tolerance and unique reactivity patterns.

Visible-Light-Mediated Fluorosulfonylation Approaches

Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under exceptionally mild conditions. This strategy has been successfully applied to the synthesis of arylsulfonyl fluorides.

One such method involves the reaction of aryl diazonium salts with a sulfur dioxide surrogate, like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), in the presence of a fluorine source. mdpi.com The reaction is initiated by a photocatalyst, such as an organic cyanoarene dye, under blue LED irradiation. mdpi.com Upon photoexcitation, the catalyst reduces the diazonium salt to generate an aryl radical. This radical then engages with the SO₂ source, ultimately leading to the formation of the arylsulfonyl fluoride. This protocol demonstrates broad scope and tolerates a variety of functional groups. mdpi.com

Another photoredox approach enables the radical fluorosulfonylation of alkenes, providing access to alkenyl sulfonyl fluorides, which are otherwise challenging to synthesize. nih.gov Furthermore, three-component aminofluorosulfonylation of unactivated olefins has been achieved by merging photoredox catalysis with radical relay processes, yielding various aliphatic sulfonyl fluorides. nih.gov

Table 2: Photocatalytic Synthesis of Arylsulfonyl Fluorides from Aryl Diazonium Salts

Substrate SO₂ Source Photocatalyst Light Source Yield (%)
4-Methoxyphenyldiazonium salt DABSO Cyanoarene Blue LED 85
4-Chlorophenyldiazonium salt DABSO Cyanoarene Blue LED 78
2-Methoxyphenyldiazonium salt DABSO Cyanoarene Blue LED 80
Thiophen-2-yldiazonium salt DABSO Cyanoarene Blue LED 45

Transition-Metal-Free One-Pot Syntheses

The development of one-pot syntheses that avoid the use of transition metals is a significant goal in modern chemistry, offering advantages in terms of cost, toxicity, and purification. As discussed in section 2.1.1, a prominent transition-metal-free, one-pot method converts abundant and inexpensive sulfonic acids or their salts into sulfonyl fluorides.

This process involves a cascade reaction initiated by an activating agent like cyanuric chloride, which converts the sulfonate into a reactive sulfonyl chloride intermediate in situ. rsc.org This is immediately followed by the addition of a fluoride source, typically potassium bifluoride (KHF₂), to perform the halogen exchange. The reaction is often mediated by a phase-transfer catalyst and proceeds under mild thermal conditions (e.g., 60 °C for the chlorination step, room temperature for fluorination), providing a diverse set of arylsulfonyl fluorides in good yields. rsc.org This approach is valued for its operational simplicity and use of readily available reagents. rsc.org

Preparation of Derivatized Benzenesulfonyl Fluoride Structures

The synthesis of benzenesulfonyl fluorides bearing additional functional groups is crucial for creating diverse molecular scaffolds for applications in drug discovery and materials science. Strategies have been developed to either build the functionalized ring system from scratch or to modify a pre-existing benzenesulfonyl fluoride.

A modern approach for creating functionalized sulfonyl fluorides utilizes flow chemistry. acs.orgnih.gov This technique allows for the generation and immediate use of highly reactive aryllithium intermediates. For instance, a bromo-substituted benzenesulfonyl fluoride can be subjected to lithium-halogen exchange in a continuous-flow reactor. The resulting aryllithium species, which bears a sulfonyl fluoride group, is highly reactive and can be quenched with various electrophiles in an ultrafast manner (often within seconds) to introduce a wide range of functionalities, including alkyl, silyl (B83357), and carbonyl groups, in high yields (27-94%). acs.orgnih.gov

Furthermore, the sulfonyl fluoride moiety itself is remarkably stable and can tolerate a wide range of reaction conditions. This allows for the late-stage functionalization of complex molecules. For example, the Suzuki-Miyaura cross-coupling reaction can be performed on a bromo-substituted benzenesulfonyl fluoride to introduce new aryl groups without affecting the SO₂F moiety. nih.gov

The resulting derivatized sulfonyl fluorides are also valuable precursors for further modification via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of highly efficient and selective reactions that use the sulfonyl fluoride as a connective hub. chemrxiv.org For example, the sulfonyl fluoride can react with phenols or amines to form sulfonate esters or sulfonamides, respectively, allowing for the rapid assembly of complex molecular architectures from a functionalized benzenesulfonyl fluoride core.

Synthesis of Aminoethyl-substituted Analogues (e.g., AEBSF)

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) is a widely utilized irreversible inhibitor of serine proteases. wikipedia.orgeproscience.com Its synthesis and the preparation of related amino-functionalized analogues are of significant interest.

One common strategy for synthesizing AEBSF involves the multi-step conversion of a readily available starting material. For instance, a plausible synthetic route begins with 4-ethylbenzene, which can be sulfonated and subsequently converted to the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with a suitable fluorinating agent to yield 4-ethylbenzenesulfonyl fluoride. The ethyl group can then be functionalized through a series of reactions to introduce the aminoethyl moiety.

A more direct approach to amino-substituted sulfonyl fluorides can be achieved from corresponding amino acids. For example, taurine (B1682933) can be N-protected and then converted to its sulfonyl chloride, which is subsequently fluorinated. researchgate.net This method provides a pathway to β-aminoethanesulfonyl fluorides. researchgate.net

The synthesis of substituted taurine sulfonyl fluorides can be achieved from β-aminoethanesulfonyl chlorides using potassium fluoride (KF) in the presence of 18-crown-6 or from β-aminoethanesulfonates using diethylaminosulfur trifluoride (DAST). researchgate.net For example, N-Cbz-protected taurine sodium salt can be converted to the corresponding sulfonyl fluoride. researchgate.net

The following table summarizes a synthetic scheme for a taurine-derived sulfonyl fluoride:

StepReagent(s)Product
1Cbz-Cl, NaOHN-Cbz-taurine sodium salt
2PCl₅, then KF/18-crown-6N-Cbz-taurinesulfonyl fluoride

Synthesis of Alkynylated Sulfonyl Fluoride Probes

The incorporation of a "clickable" handle, such as a terminal alkyne, into the structure of sulfonyl fluoride probes allows for their use in activity-based protein profiling (ABPP) and other chemical biology applications. researchgate.net These alkynylated probes can be attached to reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

A key strategy for synthesizing these probes involves the preparation of aryl sulfonyl fluoride monomers that already contain an alkyne moiety. researchgate.net This approach leverages the chemical stability of the sulfonyl fluoride group, which tolerates a range of synthetic transformations, including cross-coupling reactions. researchgate.net For instance, a halogenated aryl sulfonyl fluoride can undergo a Sonogashira coupling with a terminal alkyne to introduce the clickable handle.

Researchers have developed a one-pot procedure for the synthesis of arylsulfonyl fluorides from arylamines using potassium metabisulfite (B1197395) (K₂S₂O₅) as a sulfur dioxide surrogate and N-fluorobenzenesulfonimide (NFSI) as the fluorine source. researchgate.net This method is notable for its mild conditions and good functional group tolerance, making it suitable for the synthesis of functionalized probes. researchgate.net

Another approach involves the synthesis of arenesulfenyl fluorides, which can then undergo addition reactions with alkynes. nih.gov The resulting β-fluoro thioether adducts can be subsequently oxidized to the corresponding sulfonyl fluorides. nih.gov

The following table outlines a general approach for the synthesis of an alkynylated sulfonyl fluoride probe:

Starting MaterialKey TransformationFunctionalized IntermediateFinal StepProduct
Halogenated Aryl Sulfonyl FluorideSonogashira CouplingAlkynylated Aryl Sulfonyl FluorideAlkynylated Sulfonyl Fluoride Probe
ArylamineOne-pot Diazotization and FluorosulfonylationAryl Sulfonyl FluorideFunctional Group InterconversionAlkynylated Sulfonyl Fluoride Probe

These synthetic methodologies provide a robust toolkit for the preparation of 4-ethylbenzenesulfonyl fluoride and its functionally diverse analogues. The ability to introduce amino and alkyne functionalities opens up avenues for the development of highly specific and versatile chemical probes for exploring biological systems.

Applications in Organic Synthesis and Functional Material Development

Reagent for Sulfonyl Fluoride (B91410) Functional Group Introduction

The sulfonyl fluoride moiety (-SO₂F) is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful set of click chemistry reactions. sigmaaldrich.comresearchgate.net 4-Ethylbenzenesulfonyl fluoride serves as a key reagent for introducing the 4-ethylbenzenesulfonyl group onto various nucleophiles. The S(VI)-F bond, while exceptionally stable under many conditions, can be activated to react with nucleophiles like amines, phenols, and thiols. sigmaaldrich.comenamine.net This "sleeping beauty" reactivity—stable until awakened by specific conditions—makes it a precise tool for chemical synthesis. acs.org

The reaction involves the nucleophilic substitution at the sulfur atom, displacing the fluoride ion and forming a new covalent bond. This process is highly chemoselective, typically yielding only the desired sulfonylation products without the side reactions often associated with more reactive sulfonyl chlorides. sigmaaldrich.com This reliability and high yield make 4-ethylbenzenesulfonyl fluoride an efficient building block for creating a wide array of molecules in fields ranging from drug discovery to materials science. sigmaaldrich.comresearchgate.net

Synthesis of Diverse Organic Compounds

The reactivity of 4-ethylbenzenesulfonyl fluoride enables its use as a precursor in the synthesis of various classes of organic compounds, most notably sulfonyl phosphonates and sulfonamides.

Preparation of Sulfonyl Phosphonates

While direct literature on the reaction of 4-ethylbenzenesulfonyl fluoride is sparse, the synthesis of sulfonyl phosphonates can be achieved through the reaction of sulfonyl fluorides with phosphites. This transformation, analogous to the Arbuzov reaction, involves the nucleophilic attack of a trialkyl phosphite (B83602) on the electrophilic sulfur atom of the sulfonyl fluoride. The reaction proceeds via a proposed intermediate which then rearranges to form the stable P=O bond of the phosphonate (B1237965) and an alkyl fluoride byproduct. This method provides a pathway to synthesize α-sulfonyl phosphonates, which are valuable intermediates in organic chemistry.

General Reaction for Sulfonyl Phosphonate Synthesis

R-SO₂F + P(OR')₃ → R-SO₂-P(O)(OR')₂ + R'F

Where R = 4-ethylphenyl and R' = alkyl group

Synthesis of Sulfonamide Derivatives

A primary application of sulfonyl fluorides is the synthesis of sulfonamides, a functional group present in many pharmaceuticals. researchgate.net 4-Ethylbenzenesulfonyl fluoride reacts readily with primary and secondary amines to form the corresponding N-substituted sulfonamides. This reaction is a cornerstone of SuFEx chemistry and is known for its efficiency and high yields. sigmaaldrich.comorganic-chemistry.org The process is often catalyzed by a base, which facilitates the deprotonation of the amine, enhancing its nucleophilicity.

The versatility of this reaction allows for the creation of large libraries of sulfonamide derivatives by varying the amine component, which is crucial for drug discovery and the development of bioactive molecules. researchgate.net

Table 1: Examples of Sulfonamide Synthesis from 4-Ethylbenzenesulfonyl Fluoride
Amine ReactantProductChemical Structure of Product
AnilineN-(phenyl)-4-ethylbenzenesulfonamideChemical structure of N-(phenyl)-4-ethylbenzenesulfonamide
BenzylamineN-(benzyl)-4-ethylbenzenesulfonamideChemical structure of N-(benzyl)-4-ethylbenzenesulfonamide
Morpholine4-((4-ethylphenyl)sulfonyl)morpholineChemical structure of 4-((4-ethylphenyl)sulfonyl)morpholine

Integration into Functional Materials

The sulfonyl fluoride group is not only useful for small molecule synthesis but also for constructing and modifying polymers to create advanced materials with specialized properties.

Development of Specialty Polymers and Coatings

Research on a closely related analogue, 4-vinylbenzenesulfonyl fluoride (VBSF), demonstrates the potential for creating specialty polymers. VBSF can be polymerized to form poly(4-vinylbenzenesulfonyl fluoride), which then serves as a platform for post-polymerization modification. The sulfonyl fluoride groups along the polymer backbone can be exhaustively reacted with various amines or phenols.

This approach allows for the creation of novel sulfonamide or sulfonate ester polymers. For instance, thermogravimetric analysis has shown that polymers modified with certain amines exhibit a high carbonization rate, a desirable property for fire-retardant materials and high-performance coatings. The resulting polymers have thermal stabilities comparable to commercial materials like polysulfone and polyimide. This highlights the utility of the sulfonyl fluoride moiety in designing polymers with tailored thermal properties.

Monomers for Controlled Polymerization (e.g., RAFT polymerization)

The vinyl analogue, VBSF, has been successfully employed as a monomer in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a type of controlled radical polymerization. This method allows for the synthesis of polymers with well-defined molecular weights and low dispersity. VBSF has proven to be a highly reactive monomer compatible with RAFT, enabling the production of well-defined homopolymers and copolymers.

The resulting poly(4-vinylbenzenesulfonyl fluoride) is a versatile precursor. The sulfonyl fluoride groups attached to the polymer backbone are amenable to efficient post-polymerization modification via SuFEx reactions. This two-step strategy—RAFT polymerization followed by SuFEx modification—is a powerful route to a wide range of functional polymers that are otherwise difficult to synthesize directly. It combines the precision of controlled polymerization with the efficiency and versatility of click chemistry, opening avenues for new materials in various technological applications.

Advanced Characterization and Computational Studies

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and purity of 4-ethylbenzenesulfonyl fluoride (B91410), as well as for probing its structural features. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the environment of the fluorine atom in 4-ethylbenzenesulfonyl fluoride.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from spin-spin coupling. The aromatic protons would appear as two distinct doublets in the downfield region, typical of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule. This includes the two carbons of the ethyl group and the four distinct carbons of the p-substituted benzene ring. The carbon attached to the sulfonyl fluoride group would be significantly deshielded.

¹⁹F NMR: The fluorine NMR spectrum is a key identifier for this compound, expected to show a single resonance for the fluorine atom of the sulfonyl fluoride group. rsc.org The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. colorado.edu

| NMR Data for a Structural Analog (4-methylbenzenesulfonyl fluoride) | | :--- | :--- | | Nucleus | Chemical Shift (δ) in ppm (in CDCl₃) | | ¹H NMR | 7.89 (d, 2H), 7.42 (d, 2H), 2.49 (s, 3H) | | ¹³C NMR | 147.2, 130.4, 128.0, 126.9, 21.7 | | ¹⁹F NMR | 66.5 | (Data is for 4-methylbenzenesulfonyl fluoride and serves as an illustrative example. Spectra were recorded on a 400 MHz instrument.) rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in 4-ethylbenzenesulfonyl fluoride by detecting the absorption of infrared radiation corresponding to molecular vibrations. Key expected vibrational bands include:

S=O Stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group (SO₂) are anticipated in the regions of 1350-1450 cm⁻¹ and 1150-1200 cm⁻¹, respectively. For sulfonamide derivatives, these bands are well-documented. researchgate.net

S-F Stretching: A characteristic absorption band corresponding to the sulfur-fluorine bond stretch is also expected.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzene ring in 4-ethylbenzenesulfonyl fluoride contains a chromophore that absorbs UV radiation. The presence of the ethyl and sulfonyl fluoride substituents on the benzene ring will influence the wavelength of maximum absorption (λ_max). Typically, substituted benzenes exhibit characteristic absorption bands in the UV region. nist.gov

Quantum Chemical Calculations

Quantum chemical calculations offer a theoretical framework to understand the geometric and electronic structure of 4-ethylbenzenesulfonyl fluoride at the atomic level. These computational methods complement experimental data and provide predictive insights.

Density Functional Theory (DFT) is a widely used computational method to predict the molecular structure and properties of chemical compounds. multidisciplinaryjournals.comdntb.gov.ua For 4-ethylbenzenesulfonyl fluoride, DFT calculations, often employing functionals like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), can be used to: researchgate.net

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Calculate Vibrational Frequencies: Predict the FT-IR spectrum, which can be compared with experimental data to confirm assignments of vibrational modes.

Determine Electronic Properties: Calculate energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. mdpi.com

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deyoutube.com The MEPS map illustrates the electrostatic potential on the electron density surface. researchgate.net

Electrophilic and Nucleophilic Regions: For 4-ethylbenzenesulfonyl fluoride, the MEPS would likely show negative potential (red/yellow regions) around the oxygen and fluorine atoms of the sulfonyl fluoride group, indicating these are sites susceptible to electrophilic attack. researchgate.net Positive potential (blue regions) would be expected around the hydrogen atoms, particularly those on the aromatic ring, indicating sites for nucleophilic attack. mdpi.com

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. nih.gov This analysis allows for the characterization of chemical bonds and intermolecular interactions. For 4-ethylbenzenesulfonyl fluoride, QTAIM can be used to:

Analyze Bond Critical Points (BCPs): The properties of the electron density at the BCPs between atoms can reveal the nature of the chemical bonds (e.g., covalent, ionic, hydrogen bonds).

Quantify Atomic Charges: Determine the charge distribution within the molecule based on the integration of electron density within each atomic basin.

Computational Modeling for Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physical properties. While specific QSAR studies on 4-ethylbenzenesulfonyl fluoride are not widely reported, the principles can be applied to predict its behavior.

Computational modeling can be employed to predict how 4-ethylbenzenesulfonyl fluoride might interact with other molecules, such as biological macromolecules. These predictions are based on the molecule's structural and electronic features.

Molecular Docking and Dynamics Simulations in Enzyme-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of small molecules like 4-ethylbenzenesulfonyl fluoride to the active sites of enzymes. These methods provide insights into the binding affinity, orientation of the ligand within the binding pocket, and the key molecular interactions that stabilize the enzyme-ligand complex.

General Principles from Related Compounds:

Studies on related sulfonyl fluoride-containing molecules, such as those used as covalent inhibitors for serine proteases and kinases, have elucidated common interaction patterns. For instance, the sulfonyl fluoride moiety is recognized as an effective "warhead" for forming covalent bonds with nucleophilic residues like serine, threonine, and lysine (B10760008) within an enzyme's active site. nih.gov

Molecular modeling of sulfonyl fluorides targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) has revealed the mechanistic details of how these compounds form stable sulfonamide linkages. nih.gov Computational approaches, including hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, have been employed to model the reaction mechanism of lysine sulfonylation by sulfonyl fluoride inhibitors. These simulations help in understanding the energy barriers of the reaction and the stability of the resulting covalent complex. nih.gov

In Silico Screening and Library Design:

Computational methods are also instrumental in the design and virtual screening of libraries of sulfonyl fluoride-containing compounds. For example, in silico screening combined with in vitro testing has been successfully used to identify novel serine protease inhibitors from a library of (chlorosulfonyl)benzenesulfonyl fluorides. nih.gov Such approaches often involve docking the library of compounds into the active site of a target enzyme, like trypsin, to predict binding affinities and poses. nih.gov

Predicting Binding Affinity and Selectivity:

Quantitative Structure-Activity Relationship (QSAR) studies on benzene derivatives offer another computational avenue to predict the biological activity of compounds like 4-ethylbenzenesulfonyl fluoride. nih.gov By correlating physicochemical properties and structural features with inhibitory activity, QSAR models can guide the design of more potent and selective inhibitors. nih.gov For benzenesulfonamide (B165840) derivatives, which are structurally related to benzenesulfonyl fluorides, QSAR studies have identified key molecular descriptors that govern their inhibitory potency against enzymes like aromatase. nih.gov

Although direct computational data for 4-ethylbenzenesulfonyl fluoride is absent, the established methodologies and findings from studies on analogous compounds provide a strong foundation for future in silico investigations. Such studies would be crucial in predicting its potential enzyme targets, understanding its mechanism of action at a molecular level, and guiding the development of novel therapeutic agents.

Emerging Research Directions and Future Perspectives

Integration with Click Chemistry for Advanced Applications

The advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) as a next-generation click chemistry reaction has propelled sulfonyl fluorides like 4-ethylbenzenesulfonyl fluoride into the spotlight. sigmaaldrich.comsigmaaldrich.comaccessscience.com Click chemistry is prized for its high efficiency, selectivity, and the ability to rapidly connect molecules, making it a cornerstone of modern chemical synthesis, materials science, and drug development. miragenews.comsciencedaily.com The SuFEx reaction, in particular, offers a robust and reliable method for forming strong covalent bonds under mild, often aqueous, conditions. sigmaaldrich.comsigmaaldrich.com

The integration of the sulfonyl fluoride moiety into molecules allows for their participation in SuFEx reactions, enabling the rapid assembly of complex molecular architectures. nih.gov Researchers are exploring the use of bifunctional molecules that contain both a sulfonyl fluoride group and another reactive handle, such as an alkyne, to perform sequential click reactions. conicet.gov.ar This "two-in-one" approach significantly expands the diversity of molecular scaffolds that can be synthesized. conicet.gov.ar For instance, an alkyne-functionalized sulfonyl fluoride can first undergo a copper-catalyzed azide-alkyne cycloaddition (a classic click reaction) and then participate in a SuFEx reaction, allowing for the modular construction of highly functionalized molecules. conicet.gov.arsigmaaldrich.com This strategy is being leveraged in fragment-based drug discovery to rapidly generate libraries of potential drug candidates. nih.gov

Table 1: Comparison of Key Click Chemistry Reactions

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Sulfur(VI) Fluoride Exchange (SuFEx)
Reactants Azides, AlkynesSulfonyl Fluorides, Phenols/Silyl (B83357) Ethers
Catalyst Copper(I)Often catalyst-free or base-mediated
Bond Formed TriazoleSulfonate/Sulfate
Key Advantages High efficiency, bioorthogonalityHigh stability of reactants, robust linkage

Development of Novel Electrophilic Probes for Biological Mechanisms

Sulfonyl fluorides, including derivatives of 4-ethylbenzenesulfonyl fluoride, are gaining prominence as "privileged warheads" in chemical biology. nih.govresearchgate.net Their balanced reactivity and stability in aqueous environments make them ideal for use as electrophilic probes to study biological processes. nih.govresearchgate.net Unlike more reactive electrophiles, sulfonyl fluorides can selectively modify specific amino acid residues within proteins, including serine, threonine, lysine (B10760008), tyrosine, cysteine, and histidine. nih.govsigmaaldrich.com This context-specific reactivity allows for the development of highly selective probes for target identification and validation. nih.gov

Researchers are designing and synthesizing novel sulfonyl fluoride-based probes to investigate the function of various enzymes and proteins. nih.gov For example, activity-based probes functionalized with a sulfonyl fluoride warhead and a reporter tag (like an alkyne for subsequent click chemistry) are used to target, isolate, and identify proteins of interest from complex biological mixtures. sigmaaldrich.com The development of such probes is crucial for understanding disease mechanisms and for identifying new therapeutic targets. nih.govtandfonline.com The unique reactivity of the sulfonyl fluoride group allows for the covalent labeling of proteins, providing a powerful tool for studying protein function and for drug discovery. nih.govtandfonline.com

Translational Research Opportunities

The unique characteristics of sulfonyl fluorides present significant opportunities for translational research, particularly in the realm of drug discovery and development. The ability of sulfonyl fluoride-containing molecules to act as covalent inhibitors offers a promising strategy for developing potent and selective drugs. tandfonline.com Covalent drugs form a permanent bond with their target protein, which can lead to enhanced efficacy and duration of action.

The SuFEx click chemistry platform is accelerating the discovery of new drug candidates. nih.govnih.gov By using sulfonyl fluorides as building blocks in high-throughput screening, researchers can rapidly synthesize and evaluate large libraries of compounds for their biological activity. nih.gov This approach has already shown success in identifying potent inhibitors for enzymes like acetylcholinesterase, which is a target for Alzheimer's disease therapies. nih.gov The development of covalent drugs targeting amino acids other than cysteine, which has been the traditional focus, is a particularly exciting area of research, with sulfonyl fluorides poised to play a key role. tandfonline.com Experts anticipate that covalent drug candidates utilizing sulfonyl fluoride warheads will enter clinical trials in the coming years. tandfonline.com

Sustainable Synthesis Approaches for Sulfonyl Fluorides

As the applications of sulfonyl fluorides expand, so does the need for environmentally friendly and efficient synthetic methods. miragenews.com Traditional methods for synthesizing sulfonyl fluorides often rely on harsh reagents and organic solvents. digitellinc.com However, recent research has focused on developing greener and more sustainable approaches.

Several innovative and sustainable methods for sulfonyl fluoride synthesis have recently emerged:

Synthesis in Water: Researchers have successfully developed methods for synthesizing sulfonyl fluorides in water, a benign and economical solvent. digitellinc.comrsc.org These methods often utilize surfactants to overcome the low solubility of organic substrates in water. digitellinc.com

Electrochemical Synthesis: Electrochemical methods offer a clean and efficient way to synthesize sulfonyl fluorides. nih.gov These reactions can often be performed under mild conditions without the need for chemical oxidants. nih.gov

Photoredox Catalysis: Light-driven photoredox catalysis is another promising green approach for sulfonyl fluoride synthesis. sigmaaldrich.comnih.gov

One-Pot Processes: The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, reduces waste and improves efficiency. acs.org Recent protocols allow for the synthesis of sulfonyl fluorides from stable starting materials like thiols and disulfides using environmentally friendly reagents. miragenews.comsciencedaily.comacs.org

These sustainable synthetic methods are not only beneficial for the environment but also offer advantages in terms of cost-effectiveness and safety, making the production of sulfonyl fluorides like 4-ethylbenzenesulfonyl fluoride more scalable and accessible for a wide range of applications. miragenews.comsciencedaily.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-ethylbenzenesulfonyl fluoride, and how can reaction yields be optimized?

  • Answer : A common method involves nucleophilic substitution of 4-ethylbenzenesulfonyl chloride with potassium fluoride (KF) in the presence of a crown ether catalyst (e.g., 18-crown-6) in acetonitrile. This reaction proceeds via an SN2 mechanism, with yields >90% achievable under optimized conditions (80–85°C, 8 mmHg vacuum distillation) . For scale-up, continuous flow reactors and automated platforms improve efficiency by controlling temperature and solvent ratios. Yield optimization requires careful moisture exclusion and stoichiometric excess of KF (1.2–1.5 equivalents) to mitigate hydrolysis side reactions .

Q. How should researchers characterize the purity and structural integrity of 4-ethylbenzenesulfonyl fluoride?

  • Answer : Use a combination of:

  • NMR spectroscopy : ¹⁹F NMR (δ ~60–65 ppm for -SO₂F group) and ¹H NMR (aromatic protons at δ 7.5–8.0 ppm).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity >95%.
  • Mass spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₉FO₂S: m/z 200.03).
    Cross-referencing with NIST Chemistry WebBook data ensures accuracy .

Q. What are the stability considerations for storing 4-ethylbenzenesulfonyl fluoride?

  • Answer : The compound is moisture-sensitive and hydrolyzes to 4-ethylbenzenesulfonic acid in aqueous environments. Store under inert gas (argon) in airtight containers at 2–8°C. Avoid glassware due to reactivity with silanol groups; use PTFE-lined caps . Regular stability testing via TLC or IR (monitoring -SO₂F peak at 1380–1400 cm⁻¹) is recommended .

Advanced Research Questions

Q. How does 4-ethylbenzenesulfonyl fluoride interact with serine proteases, and what experimental controls are critical for inhibition studies?

  • Answer : The sulfonyl fluoride group covalently binds to the active-site serine residue, forming a stable sulfonyl-enzyme complex. Key controls include:

  • Time-dependent inactivation assays to confirm irreversible inhibition.
  • Competition experiments with substrates (e.g., Tosyl-L-lysine chloromethyl ketone for trypsin-like proteases).
  • Mass spectrometry to verify adduct formation (e.g., +136 Da mass shift corresponding to -SO₂F modification) .
    Note: AEBSF (a related compound) shows enhanced water solubility but similar specificity .

Q. What strategies resolve contradictions in reactivity data between 4-ethylbenzenesulfonyl fluoride and its analogs?

  • Answer : Contradictions often arise from electronic (e.g., substituent effects) or steric factors. For example:

  • Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity of -SO₂F, accelerating nucleophilic substitution.
  • Steric hindrance from the 4-ethyl group may reduce reactivity compared to unsubstituted analogs.
    Systematic kinetic studies (e.g., Hammett plots) and DFT calculations (e.g., bond critical point analysis) clarify these effects .

Q. How can 4-ethylbenzenesulfonyl fluoride be applied in SuFEx (Sulfur Fluoride Exchange) click chemistry?

  • Answer : The -SO₂F group undergoes efficient coupling with silyl ethers or amines under mild conditions (e.g., DIPEA catalyst, DMSO solvent). Applications include:

  • Polymer functionalization : Synthesize sulfonate-linked dendrimers for drug delivery.
  • Bioconjugation : Label proteins at tyrosine residues (pH 8–9, 25°C).
    Monitor reactions via ¹⁹F NMR to track fluoride release .

Methodological Guidance

Q. What safety protocols are essential when handling 4-ethylbenzenesulfonyl fluoride?

  • Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of HF byproducts.
  • Spill management : Neutralize with calcium carbonate slurry; collect residues in sealed containers for incineration .

Q. How can researchers troubleshoot low yields in sulfonyl fluoride synthesis?

  • Answer : Common issues and solutions:

  • Moisture contamination : Use molecular sieves or anhydrous solvents.
  • Incomplete chloride displacement : Increase KF equivalents or reaction time.
  • Side reactions : Add scavengers (e.g., 2,6-lutidine) to trap HCl .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.